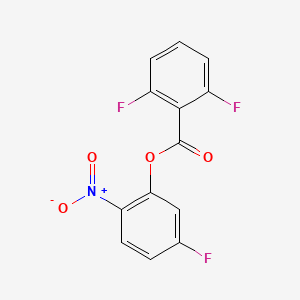

5-Fluoro-2-nitrophenyl 2,6-difluorobenzoate

Description

5-Fluoro-2-nitrophenyl 2,6-difluorobenzoate is an aryl ester derivative of 2,6-difluorobenzoic acid, featuring a nitro (-NO₂) and fluoro (-F) substituent on the phenyl ring. This compound belongs to the family of fluorinated benzoates, which are widely studied for their unique electronic and steric properties due to fluorine’s electronegativity and small atomic radius. The 2,6-difluorobenzoate moiety is notable for its symmetry and electron-withdrawing effects, while the 5-fluoro-2-nitrophenyl group introduces additional electronic complexity, making the compound a candidate for applications in catalysis, pharmaceuticals, and materials science.

Properties

IUPAC Name |

(5-fluoro-2-nitrophenyl) 2,6-difluorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6F3NO4/c14-7-4-5-10(17(19)20)11(6-7)21-13(18)12-8(15)2-1-3-9(12)16/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHFDBSYDHBQTIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)OC2=C(C=CC(=C2)F)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6F3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-nitrophenyl 2,6-difluorobenzoate typically involves the esterification of 5-fluoro-2-nitrophenol with 2,6-difluorobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-nitrophenyl 2,6-difluorobenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The nitro group can be replaced by nucleophiles such as amines or thiols.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 5-fluoro-2-nitrophenol and 2,6-difluorobenzoic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide.

Major Products

Nucleophilic Substitution: Corresponding substituted products depending on the nucleophile used.

Reduction: 5-Fluoro-2-aminophenyl 2,6-difluorobenzoate.

Hydrolysis: 5-Fluoro-2-nitrophenol and 2,6-difluorobenzoic acid.

Scientific Research Applications

5-Fluoro-2-nitrophenyl 2,6-difluorobenzoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its fluorine atoms, which can be detected using fluorine-19 nuclear magnetic resonance (NMR) spectroscopy.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-nitrophenyl 2,6-difluorobenzoate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the ester bond can undergo hydrolysis. The fluorine atoms enhance the compound’s stability and lipophilicity, potentially affecting its interaction with biological membranes and proteins.

Comparison with Similar Compounds

Key Observations :

- Electronic Effects: The nitro group in the target compound significantly enhances electron withdrawal compared to non-nitrated analogs like phenyl 2,4-difluorobenzoate . This property may favor participation in electrophilic reactions or coordination with metal catalysts .

- Steric Effects : The 2,6-difluorobenzoate core creates a rigid, planar structure, whereas analogs like ethyl 3,4-difluorobenzoate exhibit less steric constraint.

Physical Properties

Q & A

Basic Research Question

- Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase resolves impurities (e.g., unreacted phenol or acid) .

- Spectroscopy :

- X-ray crystallography : Resolves steric effects from fluorine substituents (e.g., see related carbamate structures in ).

What challenges arise in stabilizing this compound under experimental conditions?

Advanced Research Question

- Thermal sensitivity : The nitro group may decompose above 150°C. Differential scanning calorimetry (DSC) should be used to determine safe handling temperatures .

- Hydrolytic instability : Fluorine substituents increase electrophilicity, making the ester prone to hydrolysis. Storage in anhydrous solvents (e.g., THF) under inert gas (N₂/Ar) is critical .

- Light sensitivity : Nitroaromatics can photodegrade. Use amber glassware and limit UV exposure during synthesis .

How do electronic effects of fluorine and nitro groups influence reactivity in downstream reactions?

Advanced Research Question

- Electron-withdrawing effects : The nitro group (-NO₂) deactivates the phenyl ring, reducing electrophilic substitution but enhancing nucleophilic aromatic substitution (e.g., displacement of fluorine in cross-coupling reactions).

- Ortho/para-directing fluorine : Fluorine’s inductive effect directs substitutions to specific positions, as seen in Suzuki-Miyaura coupling with boronic acids (e.g., 2-fluoro-5-nitrophenylboronic acid in ).

- Computational modeling : DFT studies predict reaction sites by analyzing Fukui indices and electrostatic potential maps .

How should researchers address discrepancies in reported physical properties (e.g., melting points)?

Q. Data Contradiction Analysis

- Example : 5-Fluoro-2-nitrophenol’s melting point is reported as 35–37°C and 34–37°C .

- Resolution :

- Purity : HPLC or GC-MS analysis identifies impurities (e.g., residual solvents) that depress melting points.

- Crystallinity : Recrystallization solvents (e.g., hexane vs. ethanol) affect crystal packing and observed mp .

- Measurement methods : Differential scanning calorimetry (DSC) vs. capillary methods may yield variations (±2°C).

What are the applications of this compound in medicinal chemistry or materials science?

Advanced Research Question

- Pharmaceutical intermediates : The nitro group can be reduced to an amine for further functionalization (e.g., amide coupling to create kinase inhibitors) .

- Polymer precursors : Fluorinated esters enhance thermal stability in liquid crystals or high-performance polymers .

- Photolabile protecting groups : Nitroaromatics are used in light-triggered drug release systems; stability studies under UV/visible light are essential .

Q. Methodological Recommendations

- Synthesis : Prioritize Schlenk techniques for moisture-sensitive steps.

- Characterization : Combine ¹H/¹⁹F NMR for unambiguous structural assignment.

- Safety : Use N95 masks and fume hoods due to nitro compound toxicity (H302, H312 hazards) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.